molecular formula C27H16ClN B14678599 Dibenzo(a,j)acridine, 14-(2-chlorophenyl)- CAS No. 35839-54-4

Dibenzo(a,j)acridine, 14-(2-chlorophenyl)-

Cat. No.: B14678599
CAS No.: 35839-54-4
M. Wt: 389.9 g/mol
InChI Key: PUTUGNFDBXZQSR-UHFFFAOYSA-N
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Description

Dibenzo(a,j)acridine, 14-(2-chlorophenyl)- is a polycyclic aromatic nitrogen heterocyclic compound. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) which are known for their complex structures and significant environmental impact. This compound is of particular interest due to its mutagenic and carcinogenic properties, making it a subject of study in environmental forensics and toxicology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo(a,j)acridine, 14-(2-chlorophenyl)- typically involves a multi-step process. One common method includes the regioselective palladium-catalyzed cross-coupling reactions of 2,3,5,6-tetrachloropyridine followed by Brønsted acid-mediated cycloisomerization . This method is advantageous due to its broad applicability and good yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands. The use of palladium catalysts and cycloisomerization reactions are likely employed in large-scale production as well.

Chemical Reactions Analysis

Types of Reactions

Dibenzo(a,j)acridine, 14-(2-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents such as hydrides for reduction reactions, and halogenated organics for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted acridines.

Scientific Research Applications

Dibenzo(a,j)acridine, 14-(2-chlorophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which dibenzo(a,j)acridine, 14-(2-chlorophenyl)- exerts its effects involves its interaction with DNA. It can intercalate into DNA strands, causing mutations and potentially leading to carcinogenesis. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzo(a,j)acridine, 14-(2-chlorophenyl)- is unique due to its specific structure and the presence of a chlorine atom, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different mutagenic and carcinogenic properties, making it a distinct subject of study in environmental and biological research.

Properties

CAS No.

35839-54-4

Molecular Formula

C27H16ClN

Molecular Weight

389.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene

InChI

InChI=1S/C27H16ClN/c28-22-12-6-5-11-21(22)27-25-19-9-3-1-7-17(19)13-15-23(25)29-24-16-14-18-8-2-4-10-20(18)26(24)27/h1-16H

InChI Key

PUTUGNFDBXZQSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=C4C(=N3)C=CC5=CC=CC=C54)C6=CC=CC=C6Cl

Origin of Product

United States

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